2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde
Overview
Description
2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group and an ethyl group attached to the indolizine core, along with a carbaldehyde functional group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylphenylacetic acid with ethylamine can form an intermediate, which upon cyclization and subsequent oxidation, yields the desired indolizine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carboxylic acid
Reduction: 2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-methanol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)-6-methylindolizine-3-carbaldehyde
- 2-(3,4-Dimethylphenyl)-6-propylindolizine-3-carbaldehyde
- 2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-methanol
Uniqueness
2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(3,4-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde (CAS No. 558471-24-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activities, including anticancer, antimicrobial, and neuroprotective effects.
The molecular formula of this compound is C19H19NO, with a molecular weight of 277.36 g/mol. The predicted density is approximately 1.07 g/cm³ .
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, compounds similar to this indolizine derivative have shown significant antiproliferative effects against various cancer cell lines:
- PC3 Prostate Cancer Cells : Compounds with similar structures have demonstrated IC50 values as low as 0.054 μM against PC3 cells, indicating strong anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in the G1/S phase, mediated by reactive oxygen species (ROS) accumulation and activation of the MAPK signaling pathway .
Neuroprotective Effects
The neuroprotective potential of indole derivatives has been explored in several studies. For example:
- Neurogenesis : Compounds structurally related to indolizines have shown promise in promoting neurogenesis and protecting neurons from apoptosis in models of neurodegenerative diseases .
- Mechanisms : These effects may involve modulation of signaling pathways related to neuroinflammation and oxidative stress.
Case Studies
A notable case study involved the synthesis and evaluation of various indole derivatives, including those structurally similar to this compound. The study found that certain derivatives could inhibit key enzymes involved in cancer progression and showed selective toxicity towards tumor cells compared to normal cells .
Research Findings Summary
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-6-ethylindolizine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-4-15-6-8-17-10-18(19(12-21)20(17)11-15)16-7-5-13(2)14(3)9-16/h5-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBKVQRTYOJKCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=C2C=O)C3=CC(=C(C=C3)C)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195520 | |
Record name | 2-(3,4-Dimethylphenyl)-6-ethyl-3-indolizinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558471-24-2 | |
Record name | 2-(3,4-Dimethylphenyl)-6-ethyl-3-indolizinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558471-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dimethylphenyl)-6-ethyl-3-indolizinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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